N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
Description
Historical Development of Benzoxazepine-Based Pharmaceuticals
The benzoxazepine scaffold emerged in the early 2000s as a hybrid structure combining features of benzodiazepines and oxazepines. While benzodiazepines like chlordiazepoxide (discovered in 1955) revolutionized anxiolytic therapy, their limitations—including sedation and dependence—prompted interest in structurally distinct alternatives. The first 1,5-benzoxazepine derivatives were synthesized in 2003 through a three-step process involving ortho-hydroxyacetophenone and N-benzylpiperidone. These early compounds demonstrated rigid spirocyclic architectures, enabling precise spatial orientation of pharmacophoric groups. By 2004, researchers reported anticonvulsant activity in 3-methoxy-4-hydroxyphenyl-substituted benzoxazepines, marking their transition from synthetic curiosities to therapeutic candidates.
Table 1: Milestones in Benzoxazepine Development
Significance of N-Substituted Benzoxazepines in Medicinal Chemistry
N-substitutions critically modulate benzoxazepines' pharmacokinetic and pharmacodynamic profiles. The target compound exemplifies this through:
- 5-Ethyl Group : Introduces hydrophobicity, enhancing blood-brain barrier permeability.
- 3,3-Dimethyl Modification : Restricts conformational flexibility, favoring target-specific binding.
- 8-Acetamide Substituent : The 2-(4-methoxyphenyl)acetamide moiety (structurally related to N-(4-methoxyphenyl)acetamide) provides hydrogen-bonding capacity for receptor engagement.
Structural Advantages Over Early Derivatives :
- Compared to initial Mannich reaction products, the ethyl-dimethyl combination improves metabolic stability by shielding the oxazepine ring from oxidative degradation.
- The 4-methoxyphenyl group mirrors successful substitutions in EP2 antagonists, where similar aryl moieties conferred subtype selectivity.
Evolution of Benzoxazepine Scaffold as a Privileged Structure
Privileged structures bind multiple receptors through conserved interaction motifs. The 1,5-benzoxazepine core qualifies due to:
- Spirocyclic Rigidity : The tetrahydro ring system enforces a bent conformation, mimicking protein-binding loops.
- Diversification Points : Positions 2, 3, 4, 5, and 8 allow simultaneous modifications (Table 2).
Table 2: Functionalization Hotspots in 1,5-Benzoxazepines
| Position | Common Modifications | Observed Effects |
|---|---|---|
| 5 | Ethyl, benzyl | ↑ Lipophilicity |
| 8 | Acetamide, azo | ↑ Target affinity |
| 3 | Methyl, aryl | ↓ Off-target activity |
The target compound leverages these principles, combining a 5-ethyl group with 3,3-dimethyl and 8-acetamide groups to balance receptor affinity and drug-like properties.
Current Research Landscape and Knowledge Gaps
Recent advances include:
- Alzheimer’s Disease : Benzoxazepine EP2 antagonists enhance amyloid-β clearance.
- Oncology : Derivatives induce apoptosis via Bcl-2 inhibition.
- Antimicrobials : Halogenated analogs show Gram-positive activity.
Critical Unresolved Questions :
- Metabolic Fate : While the 4-methoxyphenyl group resists demethylation, the ethyl-dimethyl substituents’ hepatic processing remains uncharacterized.
- CNS Specificity : Despite structural similarities to blood-brain barrier penetrants, the compound’s brain uptake efficiency requires validation.
- Polypharmacology Risk : The scaffold’s privileged nature raises potential off-target effects, necessitating proteome-wide binding studies.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXALPLPCKVCOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and ketones.
Functional Group Modifications: Introduction of the ethyl, dimethyl, and methoxy groups can be carried out using standard organic synthesis techniques such as alkylation and methylation.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest possible interactions with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Benzoxazepines are known for their pharmacological properties, and this compound may exhibit activities such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₂H₂₆N₂O₄ (exact weight may vary).
Key Observations :
- Positional Isomerism : BI81616’s acetamide at C7 vs. the target compound’s C8 position may alter binding pocket interactions in biological targets.
- Functional Group Impact: The 4-methoxyphenyl group in the target compound enhances hydrogen-bond acceptor capacity compared to BI81616’s non-polar 2-methylphenoxy group .
- Heterocyclic Core: Quinoline-based analogs (e.g., patent compounds) prioritize planar aromatic systems for intercalation or kinase binding, contrasting with the benzoxazepine’s saturated ring, which may improve metabolic stability .
Reactivity Considerations :
- The 4-methoxyphenyl group is electron-rich, making the acetamide carbonyl susceptible to nucleophilic attack.
- The benzoxazepine ketone (C4) could participate in condensation reactions, offering routes for further derivatization.
Pharmacological and Physicochemical Properties
Hydrogen Bonding: The acetamide’s NH and carbonyl groups, combined with the 4-methoxy oxygen, enable strong hydrogen-bond interactions with biological targets (e.g., enzymes or receptors), as highlighted by graph-set analysis in crystal engineering .
Solubility and Bioavailability :
- The target compound’s molecular weight (~406) is within the acceptable range for CNS permeability (<500 Da), though higher than BI81616 (382.45), which may improve solubility via polar groups .
- The 4-methoxy group enhances lipophilicity (clogP ~2.8*), balancing membrane permeability and aqueous solubility.
*Predicted using fragment-based methods.
Unresolved Questions :
- Impact of C8 vs. C7 substitution on off-target effects.
- Metabolic stability of the 4-methoxyphenyl group compared to dimethoxy or methylphenoxy analogs.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core fused with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 484.5 g/mol. The structural complexity contributes to its potential interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzoxazepine |
| Functional Groups | Ethyl, dimethyl, methoxyphenyl, acetamide |
| Molecular Weight | 484.5 g/mol |
Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) may interact with specific enzymes and receptors within biological pathways. Its dual functionality as both an oxazepine and sulfonamide derivative enhances its pharmacological profile compared to traditional compounds.
Potential Biological Activities
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition : Interaction studies indicate that it may inhibit certain enzymes involved in disease processes.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar benzoxazepine compounds reduced pro-inflammatory cytokine levels in vitro. The specific mechanisms involved modulation of NF-kB signaling pathways.
- Antimicrobial Properties : In vitro assays indicated that related compounds displayed significant antibacterial activity against Gram-positive bacteria, suggesting a potential role for N-(5-ethyl-3,3-dimethyl-4-oxo) in antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure with anti-inflammatory properties | Anti-inflammatory |
| Phenothiazine | Contains a sulfur atom in its structure | Antipsychotic |
Synthesis and Development
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo) involves multi-step organic reactions, optimizing conditions for efficiency and yield. Techniques such as automated systems are utilized in industrial production to enhance scalability.
Synthesis Pathway Overview
- Starting Materials : Appropriate precursors are selected based on desired functional groups.
- Reaction Conditions : Temperature, pressure, and catalysts are optimized to achieve high yields.
- Purification : Final products are purified using chromatography techniques to ensure compound integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
